![molecular formula C20H23BrN2O3 B10907902 N'-{[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]acetyl}-4-methylbenzohydrazide](/img/structure/B10907902.png)
N'-{[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]acetyl}-4-methylbenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-[2-(4-BROMO-2-ISOPROPYL-5-METHYLPHENOXY)ACETYL]-4-METHYLBENZOHYDRAZIDE is a complex organic compound with a molecular formula of C18H21BrN2O2. This compound is characterized by the presence of a bromine atom, isopropyl and methyl groups, and a benzohydrazide moiety. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[2-(4-BROMO-2-ISOPROPYL-5-METHYLPHENOXY)ACETYL]-4-METHYLBENZOHYDRAZIDE typically involves multiple steps. One common method includes the reaction of 4-bromo-2-isopropyl-5-methylphenol with chloroacetic acid to form an intermediate, which is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[2-(4-BROMO-2-ISOPROPYL-5-METHYLPHENOXY)ACETYL]-4-METHYLBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Common reducing agents include sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N’~1~-[2-(4-BROMO-2-ISOPROPYL-5-METHYLPHENOXY)ACETYL]-4-METHYLBENZOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’~1~-[2-(4-BROMO-2-ISOPROPYL-5-METHYLPHENOXY)ACETYL]-4-METHYLBENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N’~1~-[2-(4-BROMO-2-ISOPROPYL-5-METHYLPHENOXY)ACETYL]-4-METHYLBENZOHYDRAZIDE can be compared with other similar compounds, such as:
- 4-((E)-{[(4-BROMO-2-ISOPROPYL-5-METHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-METHOXYPHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE
- 4-((E)-{[(4-BROMO-2-ISOPROPYL-5-METHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-METHOXYPHENYL 4-BUTOXYBENZOATE
These compounds share similar structural features but differ in their specific functional groups and overall molecular structure. The uniqueness of N’~1~-[2-(4-BROMO-2-ISOPROPYL-5-METHYLPHENOXY)ACETYL]-4-METHYLBENZOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H23BrN2O3 |
|---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
N'-[2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)acetyl]-4-methylbenzohydrazide |
InChI |
InChI=1S/C20H23BrN2O3/c1-12(2)16-10-17(21)14(4)9-18(16)26-11-19(24)22-23-20(25)15-7-5-13(3)6-8-15/h5-10,12H,11H2,1-4H3,(H,22,24)(H,23,25) |
InChI Key |
GEKLRWSJMMAEHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)COC2=C(C=C(C(=C2)C)Br)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


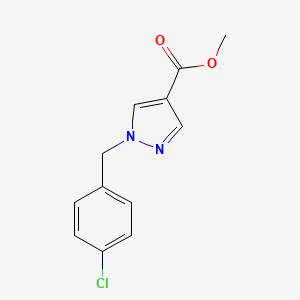
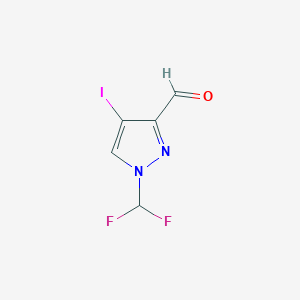
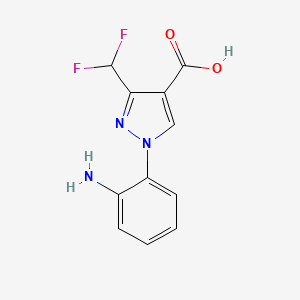

![N-benzyl-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B10907841.png)
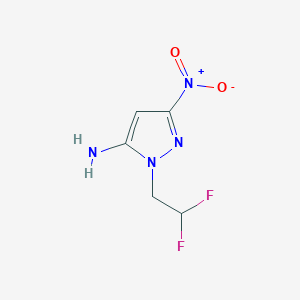
![N-cyclopropyl-2-[(4-nitrophenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B10907843.png)
![1-(4-methylpiperidin-1-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-one](/img/structure/B10907851.png)

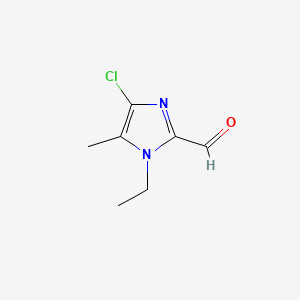
![1-[(5-Fluorothiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B10907878.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B10907884.png)
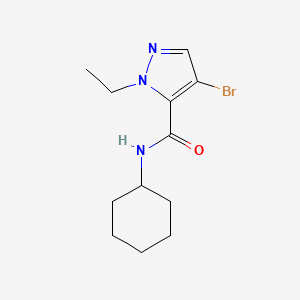
![1-{2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}pyridinium](/img/structure/B10907913.png)
